molecular formula C23H18ClN3O4 B11305641 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11305641
M. Wt: 435.9 g/mol
InChI Key: IFATYBMKMHSWOJ-UHFFFAOYSA-N
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Description

2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using phosphorus oxychloride (POCl₃) as a dehydrating agent.

    Coupling with Phenol Derivative: The resulting oxadiazole intermediate is then coupled with 2-phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Amidation: Finally, the ester is converted to the amide by reacting with 2-methoxyaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents like nitro, sulfonyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

Medicinally, derivatives of this compound are explored for their therapeutic potential. The presence of the oxadiazole ring is particularly significant due to its known bioactivity, including antimicrobial and anti-inflammatory properties.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
  • 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-ethoxyphenyl)acetamide
  • 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy group enhances its solubility and potential bioavailability, making it a more attractive candidate for pharmaceutical applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O4/c1-29-20-9-5-3-7-18(20)25-21(28)14-30-19-8-4-2-6-17(19)22-26-23(31-27-22)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

IFATYBMKMHSWOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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